molecular formula C24H23N3O4 B11563489 N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B11563489
M. Wt: 417.5 g/mol
InChI Key: FEEYKYATDARICH-MFKUBSTISA-N
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Description

N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit distinct biological activities. Its dimethoxyphenyl group and hydrazinecarbonyl linkage contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C24H23N3O4/c1-16-6-4-5-7-20(16)24(29)26-19-11-9-18(10-12-19)23(28)27-25-15-17-8-13-21(30-2)22(14-17)31-3/h4-15H,1-3H3,(H,26,29)(H,27,28)/b25-15+

InChI Key

FEEYKYATDARICH-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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